UNC7145

Epigenetics Chemical Biology Surface Plasmon Resonance

NSD2-PWWP1 functional studies require a validated inactive control to eliminate background in competitive chemoproteomics pulldowns and localization assays. UNC7145 is the definitive negative control for UNC6934, featuring an isopropyl substitution that abolishes PWWP1 binding while preserving structural similarity. - Specificity: Confirmed inactive against 33 methyltransferases; no off-target H3K36me2 reduction. - Application: Paired with UNC6934, enables unambiguous identification of PWWP1-specific interactors using biotinylated probe UNC7096. - Reliability: Ideal for microscopy-based nucleolar localization assays to rule out compound toxicity or solvent artifacts.

Molecular Formula C24H23N5O4
Molecular Weight 445.5 g/mol
Cat. No. B10860592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC7145
Molecular FormulaC24H23N5O4
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC(C)N(CC1=CC=C(C=C1)C(=O)NC2=NC=NC=C2)C(=O)C3=CC4=C(C=C3)NC(=O)CO4
InChIInChI=1S/C24H23N5O4/c1-15(2)29(24(32)18-7-8-19-20(11-18)33-13-22(30)27-19)12-16-3-5-17(6-4-16)23(31)28-21-9-10-25-14-26-21/h3-11,14-15H,12-13H2,1-2H3,(H,27,30)(H,25,26,28,31)
InChIKeyHUIINGSTUYTZJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC7145 Negative Control for NSD2-PWWP1


UNC7145 (CAS: 2561494-78-6) is a chemically-related, inactive derivative of the NSD2-PWWP1 antagonist UNC6934 . It serves as a critical negative control for experiments investigating the function of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein's N-terminal PWWP domain [1]. UNC7145 is structurally defined by an isopropyl group substitution, which renders it incapable of binding to the NSD2-PWWP1 domain or antagonizing its interactions .

UNC7145 vs. Generic NSD2 Inhibitors


While multiple NSD2-targeting compounds exist (e.g., catalytic inhibitors like UNC0638 or degraders like UNC8153 ), none can replace UNC7145's specific function as a negative control for PWWP1-domain antagonism. Compounds targeting NSD2's SET domain induce global H3K36me2 reduction, while UNC7145, paired with UNC6934, enables the precise interrogation of the PWWP1 domain's role in subcellular localization independent of enzymatic inhibition [1]. Substituting a different inactive analog or a structurally unrelated compound introduces uncontrolled variables, compromising data interpretation in PWWP1-specific assays.

UNC7145 vs. UNC6934 Evidence


NSD2-PWWP1 Binding Affinity

UNC7145 exhibits no measurable binding affinity to the NSD2-PWWP1 domain, in stark contrast to the potent binding of its active counterpart, UNC6934. This establishes UNC7145 as a reliable negative control in target engagement studies [1].

Epigenetics Chemical Biology Surface Plasmon Resonance

Cellular PWWP1-H3K36me2 Interaction

In a cellular context, UNC7145 fails to disrupt the interaction between the NSD2-PWWP1 domain and H3K36me2 nucleosomes, whereas UNC6934 potently inhibits this interaction. This demonstrates UNC7145's inactivity in a physiologically relevant environment [1].

Epigenetics Cellular Assay NanoBRET

Methyltransferase Selectivity

UNC7145 exhibits no inhibitory activity against a broad panel of 33 protein methyltransferases at concentrations up to 10 µM, confirming its lack of promiscuous binding and reinforcing its suitability as a negative control [1].

Epigenetics Selectivity Methyltransferase Panel

Cell Viability and NSD2 Localization

UNC7145 treatment does not alter cell viability or induce NSD2 nucleolar accumulation, whereas UNC6934 causes a significant change in NSD2 subcellular localization. This phenotypic difference is a critical validation of UNC7145's inactivity in downstream functional assays [1].

Cell Biology Phenotypic Screening Viability Assay

UNC7145 Applications


Chemoproteomics Target Validation

UNC7145 is essential for competitive chemoproteomics pulldowns (e.g., using a biotinylated probe like UNC7096) to distinguish true NSD2-PWWP1 interactors from background proteins. Its lack of binding ensures that proteins pulled down only in the presence of UNC6934 can be confidently assigned as specific targets [1].

PWWP1-Dependent Localization Phenotypes

In microscopy-based assays, UNC7145 serves as the ideal negative control to confirm that observed changes in NSD2 subcellular localization (e.g., nucleolar accumulation) are specifically due to PWWP1 antagonism by UNC6934 and not a result of general compound toxicity or solvent effects [1].

Off-Target Control in Methyltransferase Screens

When profiling the functional consequences of PWWP1 antagonism, UNC7145 should be used in parallel with UNC6934 to control for any non-specific effects on histone methylation. Its confirmed inactivity against a panel of 33 methyltransferases makes it a robust control for assays measuring H3K36me2 levels or other methylation marks [1].

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